molecular formula C9H4F2O2S B6210990 5,7-difluoro-1-benzothiophene-3-carboxylic acid CAS No. 1696775-92-4

5,7-difluoro-1-benzothiophene-3-carboxylic acid

Cat. No.: B6210990
CAS No.: 1696775-92-4
M. Wt: 214.19 g/mol
InChI Key: TVTQIDWFBFPZPJ-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-benzothiophene-3-carboxylic acid is a fluorinated heteroaromatic building block of interest in medicinal chemistry and drug discovery. This compound features a benzothiophene core structure, which is a privileged scaffold in the design of biologically active molecules, substituted with two fluorine atoms at the 5 and 7 positions and a carboxylic acid functional group at the 3-position. The presence of the carboxylic acid group makes this compound a versatile intermediate for further synthetic transformations, particularly through coupling reactions to form amide bonds, which are crucial in the construction of more complex molecules and potential pharmaceutical agents . Researchers may explore its application in the synthesis of derivatives targeting various biological pathways. Notably, structurally similar benzo[b]thiophene-3-carboxylic acid derivatives have demonstrated significant value as covalent inhibitors of RhoA, a GTPase protein that is a potential target for inhibiting tumour growth and metastasis . Such inhibitors have shown promising anti-proliferative activity, capable of suppressing the proliferation, migration, and invasion of cancer cells such as MDA-MB-231 and promoting apoptosis through the RhoA/ROCK pathway . The carboxylic acid moiety is essential for these activities, often being functionalized into amide derivatives that contribute to the compound's binding affinity and overall pharmacological profile . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1696775-92-4

Molecular Formula

C9H4F2O2S

Molecular Weight

214.19 g/mol

IUPAC Name

5,7-difluoro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)

InChI Key

TVTQIDWFBFPZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CS2)C(=O)O)F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid

Retrosynthetic Analysis of the 1-Benzothiophene Scaffold with Difluoro Substitution

A retrosynthetic analysis of 5,7-difluoro-1-benzothiophene-3-carboxylic acid suggests several logical disconnections. The primary disconnection is the bond between the C3 carbon and the carboxylic group, which points to a 5,7-difluoro-1-benzothiophene intermediate. This intermediate can be further disconnected through the thiophene (B33073) ring's C-S bonds.

A common and effective strategy for forming the benzothiophene (B83047) ring involves the cyclization of a substituted thiophenol. This leads to a key precursor: 2,4-difluorothiophenol (B157739). This starting material is commercially available and provides the desired 5,7-difluoro substitution pattern on the final benzothiophene ring after cyclization. The other component required for the ring formation would be a two-carbon unit that can react with the thiophenol and an adjacent functional group on the benzene (B151609) ring to form the thiophene ring.

An alternative disconnection involves building the difluorinated benzene ring onto a pre-existing thiophene-3-carboxylic acid moiety, though this is generally a more complex and less common approach. The most chemically intuitive retrosynthesis is outlined below:

Retrosynthetic Pathway:

Retrosynthetic analysis of 5,7-difluoro-1-benzothiophene-3-carboxylic acid

Step 1: Disconnect the carboxylic acid at C3, leading back to 5,7-difluorobenzothiophene.

Step 2: Disconnect the thiophene ring via a cyclization reaction, leading back to a key intermediate such as 2-(2,4-difluorophenylthio)acetaldehyde or a related derivative.

Step 3: This intermediate can be traced back to the reaction of 2,4-difluorothiophenol and a suitable two-carbon electrophile (e.g., 2-chloroacetaldehyde).

This analysis establishes 2,4-difluorothiophenol as a critical starting material for an efficient synthesis.

Classical and Modern Synthetic Routes to 5,7-Difluoro-1-benzothiophene-3-carboxylic Acid

Building on the retrosynthetic analysis, several synthetic routes can be devised. These routes typically involve three key stages: formation of the benzothiophene ring, introduction of the fluorine substituents (often incorporated in the starting materials), and final carboxylation.

The formation of the benzothiophene core is the cornerstone of the synthesis. Most methods involve the intramolecular cyclization of aryl sulfides. chemicalbook.com

A prevalent method starts with a substituted thiophenol, which in this case would be 2,4-difluorothiophenol. google.comsigmaaldrich.com This compound can react with an α-halo ketone or α-halo aldehyde, such as chloroacetaldehyde, to form a thioether intermediate. This intermediate is then cyclized under acidic conditions (e.g., polyphosphoric acid or methanesulfonic acid) to yield the 5,7-difluorobenzothiophene core. google.com

Common cyclization strategies applicable to this synthesis include:

Reaction with α-Halo Ketones/Aldehydes: 2,4-difluorothiophenol is reacted with a 2-carbon electrophile like 2-chloroacetaldehyde dimethyl acetal. The resulting intermediate is then subjected to an acid-catalyzed cyclization and dehydration to form the benzothiophene ring.

Reaction with Alkynes: Palladium-catalyzed or radical-promoted reactions of mercaptans with alkynes can also lead to benzothiophene formation. acs.org For instance, the reaction of 2,4-difluorothiophenol with acetylene (B1199291) or a synthetic equivalent could form the ring system.

From Aryne Precursors: A modern approach involves the reaction of aryne precursors with alkynyl sulfides to construct the benzothiophene skeleton. chemistryviews.org

The choice of method often depends on the desired substitution pattern on the thiophene ring and the availability of starting materials. For an unsubstituted thiophene ring (prior to carboxylation), the reaction with an acetaldehyde (B116499) equivalent is often the most direct.

Direct regioselective fluorination of the benzothiophene scaffold is challenging. Therefore, the most efficient strategy is to begin with a precursor that already contains the desired fluorine substitution pattern. The synthesis of 5,7-difluorobenzothiophene relies on starting with a benzene derivative that has fluorine atoms at the 2 and 4 positions.

The key starting material, 2,4-difluorothiophenol , ensures the fluorine atoms are correctly placed. This compound can be synthesized from 1,2,4-trifluorobenzene (B1293510) by nucleophilic aromatic substitution with a sulfur nucleophile like potassium hydrosulfide. google.com The use of this precursor circumvents the difficulties associated with controlling the regiochemistry of fluorinating a larger heterocyclic system.

Once the 5,7-difluorobenzothiophene core is synthesized, the final step is the introduction of the carboxylic acid group at the 3-position. Benzothiophenes typically undergo electrophilic substitution preferentially at the C3 position, a property that is exploited in carboxylation strategies. chemicalbook.com

Several methods are viable for this transformation:

Friedel-Crafts Acylation: This is a two-step process. First, 5,7-difluorobenzothiophene is acylated with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.comnih.gov This introduces an acetyl group at the 3-position. The resulting 3-acetyl-5,7-difluorobenzothiophene is then oxidized (e.g., using sodium hypochlorite (B82951) in a haloform reaction) to yield the desired carboxylic acid.

Vilsmeier-Haack Formylation: The benzothiophene can be formylated at the C3 position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting 3-formyl derivative is then oxidized to the carboxylic acid.

Direct Carboxylation via Lithiation: A more direct route involves the deprotonation of the benzothiophene at the C3 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (dry ice). Acidic workup then yields the carboxylic acid. This method is highly efficient but requires careful control of anhydrous conditions.

The following table summarizes these carboxylation strategies:

MethodReagentsIntermediateAdvantages/Disadvantages
Friedel-Crafts Acylation 1. Acyl chloride/AlCl₃ 2. Oxidizing agent (e.g., NaOCl)3-AcylbenzothiopheneReliable and uses common reagents; requires two steps. youtube.comyoutube.com
Vilsmeier-Haack Formylation 1. POCl₃, DMF 2. Oxidizing agent3-FormylbenzothiopheneMild conditions for formylation; requires a subsequent oxidation step.
Direct Carboxylation 1. n-BuLi or other strong base 2. CO₂ (dry ice) 3. H₃O⁺None (direct conversion)High atom economy and direct; requires cryogenic temperatures and strictly anhydrous conditions.

Green Chemistry Approaches in the Synthesis of 5,7-Difluoro-1-benzothiophene-3-carboxylic Acid

Adopting green chemistry principles can reduce the environmental impact of the synthesis. For the synthesis of benzothiophene derivatives, several greener methodologies have been explored.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with more environmentally benign solvents is a key green strategy. For certain cyclization reactions, water or deep eutectic solvents have been used successfully for the synthesis of related thiophene compounds. mdpi.comnih.gov For instance, some Gewald aminothiophene syntheses, a related reaction, have been performed in water under ultrasound activation. nih.gov

Catalyst-Free Reactions: Some modern synthetic protocols aim to eliminate the need for metal catalysts. For example, iodine-catalyzed cascade reactions of thiophenols with alkynes can produce benzothiophenes in a solvent-free environment, reducing waste and avoiding heavy metal contamination. rsc.org

Energy Efficiency: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of some thiophene derivatives, leading to lower energy consumption compared to conventional heating methods. wikipedia.org

While specific green protocols for 5,7-difluoro-1-benzothiophene-3-carboxylic acid are not extensively documented, these general principles can be adapted to its synthesis to improve sustainability.

Purification and Isolation Techniques for 5,7-Difluoro-1-benzothiophene-3-carboxylic Acid

The final stage of the synthesis is the purification and isolation of the target compound. As an aromatic carboxylic acid, the product is expected to be a solid at room temperature. Standard purification techniques for such compounds are applicable.

Extraction: The crude product can be purified by acid-base extraction. The carboxylic acid is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acid is converted to its water-soluble carboxylate salt and enters the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. lookchem.com

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude carboxylic acid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid, or toluene). As the solution cools slowly, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. lookchem.com

Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. nih.gov A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid) is used to elute the compound from the column, separating it from impurities.

Drying: After isolation, the purified product must be thoroughly dried to remove residual solvent, typically under vacuum.

The choice of purification method depends on the nature and quantity of impurities present in the crude product. A combination of these techniques may be necessary to achieve high purity.

Chemical Reactivity and Derivatization of 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzothiophene (B83047) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of 1-benzothiophene, the thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. Theoretical studies and experimental results on related benzothiophenes indicate that electrophilic attack preferentially occurs at the C2 or C3 position of the thiophene ring due to the ability of the sulfur atom to stabilize the resulting cationic intermediate. However, in 5,7-difluoro-1-benzothiophene-3-carboxylic acid, the 3-position is already substituted.

The presence of two fluorine atoms at the 5- and 7-positions has a profound impact on the regioselectivity of EAS reactions. Fluorine is an ortho, para-directing deactivator. Its high electronegativity deactivates the ring towards electrophilic attack through a strong inductive effect (-I), while its lone pairs can donate electron density through a resonance effect (+M), directing incoming electrophiles to the ortho and para positions.

In the context of the 5,7-difluorobenzothiophene system, the fluorine atoms would direct incoming electrophiles to the positions ortho and para relative to themselves. The C4 and C6 positions are ortho to the C5 and C7 fluorine atoms, respectively. The carboxylic acid group at C3 is a meta-directing deactivating group, which would further decrease the electron density of the thiophene ring and direct incoming electrophiles to the C5 and C7 positions of the benzene ring, which are already fluorinated.

Considering these competing effects, electrophilic substitution on the benzothiophene core of 5,7-difluoro-1-benzothiophene-3-carboxylic acid is expected to be challenging and would likely occur on the benzene ring at the C4 or C6 positions, directed by the fluorine atoms. The deactivating nature of both the fluorine atoms and the carboxylic acid group suggests that harsh reaction conditions would be necessary to achieve substitution.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich aromatic systems like benzothiophene. However, the presence of strongly electron-withdrawing groups, such as fluorine atoms, can facilitate these reactions. In 5,7-difluoro-1-benzothiophene-3-carboxylic acid, the fluorine atoms themselves can act as leaving groups in SNA reactions, particularly when activated by other electron-withdrawing groups and attacked by strong nucleophiles.

The positions most susceptible to nucleophilic attack would be the carbon atoms bearing the fluorine atoms (C5 and C7). The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The carboxylic acid group at the 3-position, being electron-withdrawing, would contribute to the activation of the ring towards nucleophilic attack.

The scope of nucleophiles for such reactions could include alkoxides, thiolates, and amines. The reaction conditions would typically involve a strong base and a polar aprotic solvent to facilitate the formation of the Meisenheimer intermediate. It is important to note that competition between substitution at C5 and C7 might occur, and the regioselectivity would depend on the specific reaction conditions and the nature of the nucleophile.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile functional group that can undergo a variety of transformations.

Esterification: 5,7-Difluoro-1-benzothiophene-3-carboxylic acid can be readily converted to its corresponding esters through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. The reaction is reversible, and typically, an excess of the alcohol is used to drive the equilibrium towards the ester product.

Reactant (Alcohol)Product (Ester)Reaction Conditions
MethanolMethyl 5,7-difluoro-1-benzothiophene-3-carboxylateH₂SO₄ (catalytic), reflux
EthanolEthyl 5,7-difluoro-1-benzothiophene-3-carboxylateH₂SO₄ (catalytic), reflux
PropanolPropyl 5,7-difluoro-1-benzothiophene-3-carboxylateH₂SO₄ (catalytic), reflux

Alternatively, the carboxylic acid can be activated first, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily reacts with alcohols to form esters under mild conditions.

Amidation: The synthesis of amides from 5,7-difluoro-1-benzothiophene-3-carboxylic acid can be achieved by reacting it with primary or secondary amines. Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient method involves the use of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

Reactant (Amine)Product (Amide)Coupling Agent
Ammonia5,7-Difluoro-1-benzothiophene-3-carboxamideEDC, HOBt
MethylamineN-Methyl-5,7-difluoro-1-benzothiophene-3-carboxamideDCC
DiethylamineN,N-Diethyl-5,7-difluoro-1-benzothiophene-3-carboxamideEDC, HOBt

Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a difficult reaction. The stability of the C(sp²)-COOH bond makes this transformation challenging. However, decarboxylation can be facilitated if the resulting carbanion is stabilized.

For 5,7-difluoro-1-benzothiophene-3-carboxylic acid, thermal decarboxylation would require very high temperatures and is generally not a synthetically useful pathway. Catalytic methods, often employing transition metals like copper or palladium, can promote decarboxylation under milder conditions. For instance, heating the carboxylic acid in the presence of a copper salt and a high-boiling solvent like quinoline can induce decarboxylation to yield 5,7-difluoro-1-benzothiophene.

The mechanism of copper-catalyzed decarboxylation is thought to involve the formation of a copper(I) carboxylate, which then undergoes intramolecular protonolysis or reductive elimination to release carbon dioxide and form an aryl-copper intermediate. This intermediate is then protonated by the solvent or another proton source to give the decarboxylated product.

Starting MaterialProductReagents and Conditions
5,7-Difluoro-1-benzothiophene-3-carboxylic acid5,7-Difluoro-1-benzothiopheneCopper(I) oxide, Quinoline, Heat

Functionalization of the Benzothiophene Ring System

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. ub.edu It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. nih.govgoogle.com This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. ub.edu

In the case of 5,7-difluoro-1-benzothiophene-3-carboxylic acid, both the fluorine atoms and the deprotonated carboxylic acid (carboxylate) can act as directing groups. Fluorine is a known, albeit weak, directing group for ortho-lithiation. The carboxylate group is a more effective DMG.

Deprotonation would be expected to occur at the positions ortho to these directing groups.

Ortho to the carboxylate: The C2 and C4 positions are ortho to the C3-carboxylate. However, the C2 position is generally more acidic in benzothiophenes.

Ortho to the fluorine atoms: The C4 position is ortho to the C5-fluorine, and the C6 position is ortho to both the C5- and C7-fluorines.

Given the presence of multiple directing groups, the regioselectivity of the lithiation can be complex. The carboxylate group is a stronger directing group than fluorine, suggesting that deprotonation at C2 or C4 might be favored. However, the acidity of the C-H bonds is also influenced by the inductive effects of the fluorine atoms. The C4-H bond is ortho to both a fluorine atom and the carboxylate group, making it a likely site for deprotonation. The C6-H is situated between two fluorine atoms, which would also increase its acidity.

The reaction would typically be carried out at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) using a strong base such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with a variety of electrophiles.

ElectrophileProduct (after quenching)
Carbon dioxide (CO₂)5,7-Difluoro-1-benzothiophene-3,4-dicarboxylic acid
Iodomethane (CH₃I)4-Methyl-5,7-difluoro-1-benzothiophene-3-carboxylic acid
N,N-Dimethylformamide (DMF)4-Formyl-5,7-difluoro-1-benzothiophene-3-carboxylic acid

Cross-Coupling Reactions at Substituted Positions

Detailed research findings on the participation of 5,7-difluoro-1-benzothiophene-3-carboxylic acid in cross-coupling reactions are not currently documented in readily accessible literature. Cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

In theory, the fluorine atoms at the 5- and 7-positions would influence the electronic properties of the benzothiophene ring system, potentially affecting its reactivity in such transformations. The carboxylic acid at the 3-position could also be a handle for derivatization or may require protection prior to cross-coupling reactions at other positions on the ring.

A hypothetical data table for a Suzuki coupling reaction is presented below to illustrate how such data would be structured if it were available.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Data

EntryAryl Halide/TriflateBoronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
15,7-difluoro-X-bromo-1-benzothiophene-3-carboxylic acid methyl esterPhenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O10012N/A
25,7-difluoro-X-bromo-1-benzothiophene-3-carboxylic acid methyl ester4-Methoxyphenylboronic acidPd2(dba)3XPhosCs2CO3Dioxane11018N/A

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Stereochemical Considerations in Derivatization of Chiral Analogs

There is no specific information available regarding the synthesis or derivatization of chiral analogs of 5,7-difluoro-1-benzothiophene-3-carboxylic acid, nor any discussion of the stereochemical considerations involved.

The synthesis of chiral derivatives would likely involve either the use of a chiral starting material, the introduction of a chiral center through an asymmetric reaction, or the resolution of a racemic mixture. Subsequent derivatization of such chiral analogs would require careful consideration of reaction conditions to avoid racemization or epimerization of the stereogenic center(s).

For instance, if a chiral center were introduced at a position alpha to the carboxylic acid, the stereochemical outcome of reactions at the carboxylic acid or at other positions on the benzothiophene ring would be of significant interest.

Spectroscopic Characterization and Structural Elucidation of 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 5,7-difluoro-1-benzothiophene-3-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the carboxylic acid proton. The proton on the thiophene (B33073) ring (H2) would likely appear as a singlet in the downfield region. The protons on the benzene (B151609) ring (H4 and H6) would appear as multiplets, showing complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm, and its position can be dependent on solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carboxyl carbon (C=O) is expected to resonate in the range of 165–185 δ. rsc.org The carbon atoms directly bonded to fluorine (C5 and C7) will appear as doublets due to one-bond C-F coupling, which is typically large. Other aromatic carbons will show smaller couplings to the fluorine atoms (two-bond, three-bond, etc.), aiding in their assignment. Early NMR studies on related heterohelicenes suggest that carbon resonances are progressively shifted upfield toward the center of a helical turn, a consideration for more complex derivatives. mdpi.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. nih.gov It offers high sensitivity and a large chemical shift dispersion, making it ideal for analyzing fluorinated molecules. rsc.orgnih.gov The spectrum for 5,7-difluoro-1-benzothiophene-3-carboxylic acid would be expected to show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts and coupling constants (J-values) between the fluorine atoms and nearby protons provide crucial information for confirming the substitution pattern on the benzene ring. rsc.org

Expected ¹H NMR Data Expected ¹³C NMR Data Expected ¹⁹F NMR Data
Proton δ (ppm) Carbon
H2~8.0-8.5 (s)C=O
H4~7.0-7.5 (m)C-F (C5/C7)
H6~6.8-7.3 (m)Quaternary C
COOH>12 (br s)CH

Note: The chemical shifts (δ) are predicted based on typical values for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a functional group "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of 5,7-difluoro-1-benzothiophene-3-carboxylic acid is dominated by characteristic absorptions of the carboxylic acid group. A very broad band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov A strong, sharp absorption band between 1690-1760 cm⁻¹ is characteristic of the C=O (carbonyl) stretch. rsc.orgnih.gov The C-F stretching vibrations typically appear as strong bands in the 1000-1300 cm⁻¹ region. Vibrations associated with the benzothiophene (B83047) ring system, including C-H and C-C stretching, will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak in the IR spectrum. nih.gov For this molecule, Raman analysis would clearly show the C=C stretching vibrations of the aromatic rings and the C-S stretching modes of the thiophene ring. nih.goviosrjournals.org The symmetric C-F stretching vibrations would also be Raman active. The combination of IR and Raman data allows for a comprehensive vibrational analysis and confirmation of the functional groups present. juniperpublishers.com

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (very broad)Weak / Not prominent
C-H stretch (Aromatic)3000-3100 (sharp)3000-3100 (strong)
C=O stretch (Carboxylic Acid)1690-1760 (strong)1690-1760 (medium)
C=C stretch (Aromatic Rings)1450-1600 (medium)1450-1600 (strong)
C-O stretch / O-H bend1210-1440 (medium)Present
C-F stretch1000-1300 (strong)1000-1300 (medium)
C-S stretch (Thiophene)680-710 (weak)680-710 (strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 5,7-difluoro-1-benzothiophene-3-carboxylic acid (C₉H₄F₂O₂S), HRMS would be used to measure the exact mass of its molecular ion ([M]+ or [M-H]⁻). This experimental mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. A match within a narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other potential isomers or compounds with similar masses.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive solid-state structure of a molecule. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. electrochemsci.org

For 5,7-difluoro-1-benzothiophene-3-carboxylic acid, a successful crystal structure determination would yield a three-dimensional model of the molecule with atomic-level resolution. semanticscholar.org This would confirm the planarity of the benzothiophene ring system and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the carboxylic acid group and detail the intermolecular interactions that govern the crystal packing. A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via their carboxyl groups. semanticscholar.org X-ray crystallography would confirm the presence and geometry of such interactions for this specific molecule.

Advanced Spectroscopic Techniques (e.g., 2D-NMR) for Complex Structural Elucidation

For complex derivatives or when one-dimensional NMR spectra are ambiguous due to overlapping signals, advanced two-dimensional (2D) NMR techniques are indispensable. nih.gov These experiments correlate signals from different nuclei, providing a more detailed map of molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help in assigning the H4 and H6 protons on the benzene ring.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire carbon skeleton. For instance, the proton at the C2 position could be correlated to the carboxylic carbon and other carbons in the thiophene ring.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons and fluorine atoms, further confirming the substitution pattern.

These 2D NMR methods are particularly valuable for confirming the structures of derivatives where additional functional groups might complicate the spectra. nih.gov

Theoretical and Computational Studies of 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its chemical reactivity and physical characteristics.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. emerginginvestigators.org A smaller gap generally suggests higher reactivity. mdpi.com

For thiophene-based compounds, DFT calculations are commonly employed to determine these energy levels. mdpi.comnih.gov The distribution of HOMO and LUMO across the molecular structure reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In molecules similar to 5,7-difluoro-1-benzothiophene-3-carboxylic acid, the HOMO is often localized over the electron-rich benzothiophene (B83047) ring system, while the LUMO may be distributed across the entire conjugated system, including the carboxylic acid group. The presence of electron-withdrawing fluorine atoms is expected to lower both HOMO and LUMO energy levels and potentially influence the size of the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene (B33073) Derivatives

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Substituted Benzothiazoles -6.4 to -6.2 -1.9 to -1.7 4.46 to 4.73 mdpi.com

Note: This table presents typical value ranges for related compound classes to illustrate the application of the methodology, as specific values for 5,7-difluoro-1-benzothiophene-3-carboxylic acid are not available in the cited literature.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For 5,7-difluoro-1-benzothiophene-3-carboxylic acid, the primary degree of rotational freedom involves the dihedral angle between the carboxylic acid group and the benzothiophene ring. Theoretical calculations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

Studies on similar rigid molecules with a rotatable carboxylic acid group have shown that the orientation of this group can be influenced by intramolecular hydrogen bonding and steric effects. lew.ro For the title compound, DFT calculations would typically be used to perform a relaxed potential energy scan, systematically rotating the carboxylic acid group and calculating the energy at each step to identify the global and local energy minima. This information is vital for understanding how the molecule might orient itself in different environments, such as a solvent or a protein's active site.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a standard computational practice. mdpi.com For fluorinated aromatic compounds, DFT-based procedures can achieve good accuracy in predicting 19F NMR chemical shifts, which are particularly sensitive to the electronic environment. researchgate.net These calculations can help assign specific signals in an experimental spectrum to particular atoms in the molecule.

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. mdpi.comiosrjournals.org These calculated frequencies correspond to specific molecular motions, such as the stretching of the C=O and O-H bonds in the carboxylic acid group or vibrations within the benzothiophene ring. Comparing the predicted spectrum with experimental data helps to confirm the molecular structure and identify characteristic functional groups. mdpi.com

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Carboxylic Acids

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Typical Experimental Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) ~2800-3200 (broad) ~2500-3300 (broad)
C=O Stretch ~1680-1720 ~1680-1710

Note: This table provides general ranges for carboxylic acids to illustrate the principle. Specific calculated frequencies for 5,7-difluoro-1-benzothiophene-3-carboxylic acid are not available in the cited literature.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other systems over time.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation can reveal the dynamic behavior of 5,7-difluoro-1-benzothiophene-3-carboxylic acid in various environments, such as in a solvent or interacting with a biological membrane. By simulating the molecule's trajectory over nanoseconds or longer, researchers can analyze its conformational stability, flexibility, and interactions with surrounding molecules. lew.ro For carboxylic acids, MD simulations have been used to study their behavior and movement on surfaces and in solution. researchgate.netsemanticscholar.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For 5,7-difluoro-1-benzothiophene-3-carboxylic acid, docking studies would be performed to investigate its potential to bind to specific protein targets. The benzothiophene scaffold is present in numerous pharmacologically active compounds. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained, and a docking algorithm samples various binding poses of the ligand within the protein's active site, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. Such studies could reveal key interactions between the carboxylic acid and fluorine atoms of the ligand and amino acid residues in the target protein, providing a hypothesis for its biological activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional structural features that are critical for a molecule's biological activity. dovepress.com This approach does not require the 3D structure of the biological target. Instead, it derives a model from the structures of a set of active ligands, assuming they bind to the target in a similar fashion and share common chemical features responsible for their activity. nih.gov For a scaffold like benzothiophene, this involves analyzing a series of active derivatives to create a hypothetical model, or pharmacophore, that encapsulates the necessary steric and electronic properties for molecular recognition at the receptor's binding site.

The generated pharmacophore model serves as a 3D query in virtual screening to identify novel compounds with the potential for similar biological activity or to guide the modification of existing scaffolds to enhance potency. dovepress.com Key features in a pharmacophore model typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

In studies on related 4-substituted benzothiophene analogs as Factor IXa inhibitors, a 3D QSAR and pharmacophore identification study highlighted the crucial features contributing to their activity. The identified pharmacophoric points were essential for the molecule's interaction with the target enzyme. pharmacophorejournal.com Such models reveal that the benzothiophene nucleus often serves as a key hydrophobic and aromatic feature, while substituents at various positions provide the necessary hydrogen bonding or charged interactions.

For a compound like 5,7-difluoro-1-benzothiophene-3-carboxylic acid, a ligand-based design strategy would involve superimposing it with other active benzothiophene carboxylic acids to generate a common features pharmacophore. The carboxylic acid group at the 3-position is a prominent hydrogen bond donor and acceptor, as well as a potential negatively ionizable feature. The difluoro substitutions at the 5- and 7-positions would significantly alter the electronic properties of the aromatic ring and could be involved in specific electrostatic or hydrophobic interactions.

Table 1: Common Pharmacophoric Features in Benzothiophene Scaffolds

Pharmacophoric Feature Description Potential Role of 5,7-Difluoro-1-benzothiophene-3-carboxylic Acid Moiety
Aromatic Ring (AR) Aromatic ring systems, often involved in π-π stacking or hydrophobic interactions. The core benzothiophene ring system.
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond. Oxygen atoms of the carboxylic acid; fluorine atoms.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond. The hydroxyl group of the carboxylic acid.
Negative Ionizable Area (NI) A group that can carry a negative charge at physiological pH. The deprotonated carboxylate group.

This pharmacophore model then acts as a template for designing new molecules. The goal is to synthesize compounds whose 3D structures align with the identified features, thereby increasing the probability of potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Benzothiophene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org These models translate variations in a molecule's physicochemical properties, represented by numerical values known as molecular descriptors, into a predictive equation for its activity. mdpi.com While a specific QSAR study for 5,7-difluoro-1-benzothiophene-3-carboxylic acid is not documented in the reviewed literature, numerous QSAR analyses on related benzothiophene scaffolds provide significant insights into the structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibition. nih.govacs.orgimist.ma

QSAR studies on benzothiophene derivatives employ a range of statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR), to build robust models. pharmacophorejournal.comimist.ma These models are validated internally and externally to ensure their statistical significance and predictive power. imist.maresearchgate.net

A key aspect of QSAR is the identification of molecular descriptors that have the highest impact on biological activity. These can include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

Topological descriptors: Numerical values derived from the 2D representation of the molecule.

For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) on benzothiophene derivatives acting as N-myristoyltransferase inhibitors identified polar interactions (electrostatic and hydrogen-bonding) as the primary molecular features influencing inhibitory activity and selectivity. nih.gov The statistical robustness of these models is often high, as shown by their validation parameters. nih.gov

Table 2: Example Statistical Validation Parameters from a 3D-QSAR (CoMFA) Study on Benzothiophene Derivatives nih.gov

Model Parameter Description Value for PfNMT Inhibition
Cross-validated correlation coefficient (leave-one-out). A measure of internal predictive ability. 0.78
Non-cross-validated correlation coefficient. A measure of the model's fit to the training data. 0.97

In another QSAR study on benzothiophene-based histone deacetylase inhibitors with anticancer activity, analysis revealed that steric interactions, electro-topological parameters, and polar surface area were primarily responsible for the observed biological effects. researchgate.net The best model developed using Multiple Regression showed a high correlation coefficient (r² = 0.9412), indicating a strong relationship between the selected descriptors and anticancer activity. researchgate.net

Table 3: Key Descriptor Classes from a 2D-QSAR Study on Anticancer Benzothiophene Derivatives researchgate.net

Descriptor Class Examples Influence on Activity
Steric - Correlated with activity, suggesting specific spatial requirements in the binding pocket.
Electrostatic - Interactions related to charge distribution are important for binding.
Electro-topological T_2_N_1, T_2_S_7 Parameters describing the topology and electronic structure of the molecule correlate with potency.

These QSAR studies on related benzothiophene scaffolds are invaluable for guiding the rational design of new derivatives. The resulting models allow researchers to predict the biological activity of unsynthesized compounds, such as 5,7-difluoro-1-benzothiophene-3-carboxylic acid, and to prioritize the synthesis of candidates with the highest potential for desired therapeutic effects.

Mechanistic Biological Studies and Receptor Interactions of 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid Derivatives

Exploration of Specific Molecular Targets and Biochemical Pathways

The biological activity of 5,7-difluoro-1-benzothiophene-3-carboxylic acid derivatives stems from their ability to bind with high specificity to enzymes, receptors, and other proteins, thereby altering their function and influencing cellular processes.

Branched-chain α-keto acid dehydrogenase kinase (BCKDK)

Derivatives of benzothiophene (B83047) carboxylic acid have been identified as a novel class of allosteric inhibitors for branched-chain α-keto acid dehydrogenase kinase (BCKDK). nih.gov This mitochondrial enzyme plays a critical role in regulating the catabolism of branched-chain amino acids (BCAAs) by phosphorylating and inactivating the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govnih.gov Elevated levels of BCAAs are associated with several metabolic diseases, making BCKDK an important therapeutic target. nih.gov

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a structural analog of the title compound, was discovered through high-throughput screening and found to be a potent BDK inhibitor with an IC₅₀ of 3.19 μM. nih.govnih.gov Mechanistic studies revealed that BT2 and similar derivatives bind to an allosteric site on BCKDK, the same site occupied by other known allosteric inhibitors. nih.govnih.gov This binding event induces conformational changes, specifically triggering helix movements in the N-terminal domain of the kinase. nih.govelsevierpure.com This leads to the dissociation of BCKDK from the BCKDC complex, which not only activates the complex but also leads to the accelerated degradation of the freed kinase. nih.govelsevierpure.com This dual-action mechanism robustly enhances BCAA catabolism. nih.gov

CompoundTargetActivity (IC₅₀)Mechanism of Action
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BCKDK3.19 μMAllosteric inhibition, promoting dissociation from BCKDC complex

RhoA/ROCK Pathway

The Rho family of GTPases, including RhoA, are crucial regulators of cellular processes that can promote tumor growth and metastasis when dysregulated. nih.govtandfonline.comresearchgate.net Consequently, the RhoA/ROCK signaling pathway is a potential target for anticancer therapies. nih.govtandfonline.com Recent studies have explored benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of this pathway. nih.govresearchgate.net

In these studies, a series of derivatives were synthesized based on a known covalent RhoA inhibitor. nih.govnih.gov The research found that specific modifications, particularly at the C-3 position, significantly influenced the compounds' anti-proliferative activity against cancer cell lines like MDA-MB-231. nih.govresearchgate.net For instance, compound b19 from one such study significantly inhibited the proliferation, migration, and invasion of these cells. nih.gov Its mechanism was confirmed to proceed via the RhoA/ROCK pathway by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers. nih.gov

Compound ClassTarget PathwayObserved Biological Effects
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCKInhibition of cancer cell proliferation, migration, and invasion

Influenza Virus Polymerase

The influenza virus polymerase is an essential enzyme for viral replication and a key target for antiviral drug development. nih.gov Despite extensive research into polymerase inhibitors, a literature review indicates no specific studies have been published regarding the interaction of 5,7-difluoro-1-benzothiophene-3-carboxylic acid or its direct derivatives with this enzyme. Current research on novel inhibitors tends to focus on other heterocyclic scaffolds, such as thienopyrimidines. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

While some research has explored benzothiophene derivatives as modulators of RORγt, these studies have focused on 4,5,6,7-tetrahydro-benzothiophene scaffolds. acs.org The saturated ring in these compounds represents a significant structural divergence from the aromatic benzothiophene core of 5,7-difluoro-1-benzothiophene-3-carboxylic acid. As such, these findings are not directly applicable, and there is no available research on the modulation of RORγt by the specific compound class discussed herein.

Estrogen Receptor

The benzothiophene core is a well-established scaffold for selective estrogen receptor modulators (SERMs). nih.gov The most prominent example is Raloxifene, a nonsteroidal benzothiophene SERM used for treating postmenopausal osteoporosis and reducing the risk of invasive breast cancer. nih.gov This indicates that the general benzothiophene structure is capable of interacting with the estrogen receptor. However, specific investigations into the estrogen receptor-modulating activities of 5,7-difluoro-1-benzothiophene-3-carboxylic acid derivatives have not been reported in the available scientific literature.

Ion channels are critical regulators of numerous physiological processes and are important drug targets. A thorough review of existing literature reveals a lack of studies investigating the direct interaction of 5,7-difluoro-1-benzothiophene-3-carboxylic acid or its derivatives with any specific ion channels.

Advanced Research Directions and Emerging Applications of 5,7 Difluoro 1 Benzothiophene 3 Carboxylic Acid

Integration into Functional Materials and Organic Electronics

The benzothiophene (B83047) scaffold is a known building block for organic semiconductors due to its rigid, planar structure and potential for π-π stacking, which facilitates charge transport. The introduction of fluorine atoms, as in 5,7-difluoro-1-benzothiophene-3-carboxylic acid, can significantly influence the electronic properties of such materials. Fluorination typically lowers the HOMO and LUMO energy levels of organic molecules, which can improve air stability and charge injection/extraction in electronic devices.

Table 1: Potential Impact of 5,7-Difluoro Substitution on Organic Electronic Properties

PropertyExpected Influence of 5,7-Difluoro SubstitutionRationale
HOMO/LUMO Energy Levels Lowering of both HOMO and LUMO levelsThe strong electron-withdrawing nature of fluorine atoms stabilizes the frontier molecular orbitals.
Charge Carrier Mobility Potential enhancementFluorine substitution can promote intermolecular interactions and favorable packing motifs, leading to improved charge transport pathways.
Air Stability Increased stabilityLowered HOMO levels can make the material more resistant to oxidation by atmospheric oxygen.
Solubility Modified solubility in organic solventsFluorination can alter the polarity and intermolecular forces, affecting processability for device fabrication.

Future research would involve synthesizing polymers or small molecules incorporating the 5,7-difluoro-1-benzothiophene-3-carboxylic acid moiety and characterizing their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Bio-conjugation Strategies for Targeted Delivery or Imaging

The carboxylic acid group of 5,7-difluoro-1-benzothiophene-3-carboxylic acid serves as a versatile handle for conjugation to biomolecules such as peptides, antibodies, or targeting ligands. This opens up possibilities for its use in targeted drug delivery or as a core for fluorescent probes in biomedical imaging. The fluorine atoms can also be exploited for ¹⁹F magnetic resonance imaging (MRI), offering a background-free imaging modality.

Table 2: Potential Bio-conjugation Strategies

BiomoleculeConjugation ChemistryPotential Application
Peptides/Proteins Amide bond formation (e.g., using EDC/NHS chemistry)Targeted delivery to specific cell surface receptors.
Antibodies Similar to peptides, targeting specific antigens.Immuno-targeting of diseased tissues.
Fluorescent Dyes Covalent linkage to enhance or modulate fluorescence properties.Development of novel imaging agents.
Polyethylene Glycol (PEG) Ester or amide linkage.Improving pharmacokinetic properties and bioavailability.

Research in this area would focus on developing efficient and stable conjugation methods and evaluating the biological activity and imaging potential of the resulting bio-conjugates in vitro and in vivo.

Chemoinformatic and Artificial Intelligence-Driven Discovery of Novel Analogs

Computational approaches are becoming increasingly powerful in the design of novel molecules with desired properties. Chemoinformatics and artificial intelligence (AI) can be employed to explore the chemical space around 5,7-difluoro-1-benzothiophene-3-carboxylic acid to identify new analogs with potentially enhanced biological activity or material properties.

By creating a virtual library of derivatives with varied substituents, machine learning models can be trained to predict properties such as binding affinity to a biological target, or electronic properties relevant to organic electronics. This in silico screening can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

Development of Chemical Probes for Elucidating Biological Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems. Given that derivatives of the parent benzothiophene-3-carboxylic acid scaffold have shown biological activity, 5,7-difluoro-1-benzothiophene-3-carboxylic acid could serve as a starting point for the development of potent and selective chemical probes.

The carboxylic acid moiety allows for the attachment of reporter tags, such as biotin (B1667282) for pull-down experiments to identify protein targets, or fluorescent dyes for visualizing the molecule's localization within cells. The specific substitution pattern may confer unique selectivity for a particular biological target, which is a key requirement for a high-quality chemical probe.

Contribution to Chemical Biology and Target Validation Studies

Should 5,7-difluoro-1-benzothiophene-3-carboxylic acid or its derivatives be found to exhibit significant biological activity, they could become valuable tools in chemical biology for target validation. By identifying the specific molecular target of the compound, researchers can gain insights into the biological pathways involved in a disease state. This information is crucial for validating whether a particular protein or enzyme is a viable target for therapeutic intervention. The development of potent and selective inhibitors or modulators based on this scaffold would be a key step in this process.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5,7-difluoro-1-benzothiophene-3-carboxylic acid with high purity?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation of 3,5-difluorobenzoic acid derivatives, followed by cyclization using thiophene precursors under controlled acidic conditions. Purification typically involves recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v). Purity validation (>95%) requires HPLC with UV detection at 254 nm, as referenced in fluorinated benzothiophene synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines).
  • ¹H NMR : Aromatic protons appear as doublets due to coupling with adjacent fluorines (J ~8-12 Hz).
  • Mass Spectrometry (HRMS) : ESI-MS in negative ion mode confirms the molecular ion peak [M-H]⁻ at m/z 228.02 (calculated).
  • Elemental Analysis : Verify C/F/S ratios (theoretical: C 47.37%, F 15.79%, S 12.28%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in amber vials under inert gas (argon/nitrogen) at -20°C to prevent decarboxylation. Avoid prolonged exposure to moisture or light, as fluorinated benzothiophenes are prone to hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted NMR chemical shifts?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate NMR spectra. Compare experimental shifts to identify electronic effects from fluorine substituents.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., carboxylic acid-d₁) to isolate coupling effects in overlapping peaks .

Q. What experimental designs are suitable for studying substituent effects on reactivity?

  • Methodology :

  • Comparative Reactivity Studies : Replace fluorine with other halogens (Cl, Br) or hydrogen to assess electronic and steric impacts.
  • Kinetic Profiling : Monitor decarboxylation rates under varying temperatures (25–80°C) and pH (2–10) using UV-Vis spectroscopy.
  • Control Compounds : Use 3,5-difluorobenzoic acid or non-fluorinated benzothiophene analogs as benchmarks .

Q. How can mechanistic insights into decarboxylation be obtained?

  • Methodology :

  • Isotopic Tracing : Introduce ¹³C-labeled carboxylic groups to track CO₂ release via isotope-ratio mass spectrometry.
  • Transition State Analysis : Employ Arrhenius plots to determine activation energy and identify rate-limiting steps .

Q. What strategies address contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Test activity across a wide concentration range (nM to mM) to identify non-linear effects.
  • Cellular Context : Validate results in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
  • Control Experiments : Use structurally similar but inactive analogs (e.g., 5-chloro derivatives) to confirm target specificity .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in fluorination efficiency?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple synthesis batches to identify outliers or systematic errors.
  • X-ray Crystallography : Resolve regiochemical ambiguities by determining crystal structures of intermediates.
  • Statistical Tools : Apply ANOVA to compare yields under varying reaction conditions (catalyst, solvent) .

Q. What frameworks reconcile contradictory findings in catalytic applications?

  • Methodology :

  • Multivariate Regression : Corolate catalytic activity with electronic parameters (Hammett σ constants) of substituents.
  • In Situ Spectroscopy : Use IR or Raman to monitor intermediate species during reactions.
  • Collaborative Validation : Cross-test catalysts in independent labs to rule out instrumentation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.